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molecular formula C8H9NO3 B8767386 (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime

(1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime

Cat. No. B8767386
M. Wt: 167.16 g/mol
InChI Key: FQPRUMXSHZSJGM-UHFFFAOYSA-N
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Patent
US08759373B2

Procedure details

To a mixture of 1-(2,4-dihydroxy-phenyl)-ethanone oxime (4.2 g, 25 mmol) and acetonitrile/dimethylacetamide (20 mL, 3:1) cooled by a water bath (20-25° C.) was added dropwide phosphorus chloride (2.4 mL, 26.2 mmol) over a period of fifteen minutes. The mixture was stirred for an additional thirty minutes before it was poured into ice water containing sodium acetate (6 g). The mixture was stirred for ten minutes, filtered, and the filter cake was washed with water and dried in vacuo to give the title compound as a yellow solid (3.15 g): 1H NMR (CDCl3, 200 MHz): δ=7.45 (m, 1H), 6.96 (m, 1H), 6.80 (m, 1H), 2.60 (s, 3H).
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
acetonitrile dimethylacetamide
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[CH:4][C:3]=1C(=NO)C.P(Cl)(Cl)Cl.C([O-])(=O)C.[Na+].[C:22](#[N:24])[CH3:23].CC(N(C)C)=O>>[CH3:23][C:22]1[O:1][C:2]2[CH:7]=[C:6]([OH:8])[CH:5]=[CH:4][C:3]=2[N:24]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
OC1=C(C=CC(=C1)O)C(C)=NO
Name
acetonitrile dimethylacetamide
Quantity
20 mL
Type
reactant
Smiles
C(C)#N.CC(=O)N(C)C
Step Two
Name
Quantity
2.4 mL
Type
reactant
Smiles
P(Cl)(Cl)Cl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
6 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for an additional thirty minutes before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for ten minutes
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter cake was washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC=1OC2=C(N1)C=CC(=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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